4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde
Description
Significance in Contemporary Synthetic Strategies
The significance of 4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde in modern organic synthesis can be inferred from the reactivity of its constituent functional groups. The aldehyde moiety is a cornerstone of C-C bond formation, readily undergoing reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions to generate more complex molecular scaffolds. Furthermore, it can be a precursor to other functional groups; for instance, reduction yields a benzyl (B1604629) alcohol, oxidation provides a benzoic acid, and reductive amination leads to benzylamines.
The 1-methoxypropan-2-yloxy substituent is an interesting feature. The ether linkage is generally robust, making it suitable as a protecting group or a permanent structural element that can modulate the biological activity or material properties of a target molecule. The presence of an additional ether functionality within the substituent itself may offer sites for further modification or influence the compound's conformational preferences.
While specific applications of this compound are not widely reported, related alkoxy-substituted benzaldehydes are known intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. For example, substituted benzaldehydes are key components in the synthesis of compounds designed to modulate hemoglobin oxygen affinity google.comnih.gov. It is plausible that this compound could serve as a valuable intermediate in the preparation of novel bioactive molecules or functional materials.
A likely synthetic route to this compound is the Williamson ether synthesis, a robust and widely used method for forming ethers. This would involve the reaction of 4-hydroxybenzaldehyde (B117250) with a suitable 1-methoxy-2-propyl halide or sulfonate ester under basic conditions.
Detailed Research Findings
Historical Context of Related Benzaldehyde (B42025) Derivatives
The history of benzaldehyde and its derivatives is deeply intertwined with the development of organic chemistry. Benzaldehyde itself was first isolated from bitter almonds in the early 19th century and was central to early studies on chemical structure and reactivity. The development of synthetic methods to produce benzaldehyde and its substituted analogues in the late 19th and early 20th centuries was a significant milestone, paving the way for the large-scale production of dyes, perfumes, and pharmaceuticals.
The introduction of ether linkages to the benzaldehyde scaffold, such as in vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), led to the development of important flavor and fragrance compounds. The synthesis and study of these molecules have contributed significantly to our understanding of structure-activity relationships, particularly in the field of olfactory chemistry. The continual exploration of novel substitution patterns on the benzaldehyde ring, including more complex alkoxy groups like the one found in this compound, represents a continuation of this long-standing effort to create new molecules with unique properties and applications.
Structure
3D Structure
Properties
IUPAC Name |
4-(1-methoxypropan-2-yloxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(8-13-2)14-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUDLFUCYVENAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1 Methoxypropan 2 Yl Oxy Benzaldehyde
Established Synthetic Pathways
Traditional methods for synthesizing 4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde primarily rely on well-documented organic reactions. These pathways are known for their reliability and have been foundational in the production of various ether compounds.
Etherification Reactions via Substitution Methodologies
The most common and established method for the synthesis of this compound is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with a suitable alkyl halide.
In this specific synthesis, 4-hydroxybenzaldehyde (B117250) is deprotonated by a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic 1-methoxy-2-propyl halide (e.g., 1-methoxy-2-propyl chloride or bromide). The reaction is typically carried out in a polar aprotic solvent to facilitate the substitution.
Reaction Scheme:
Deprotonation: 4-hydroxybenzaldehyde reacts with a base such as potassium carbonate or sodium hydride in a solvent like dimethylformamide (DMF) or acetonitrile. This step generates the potassium or sodium salt of 4-formylphenoxide.
Nucleophilic Attack: The generated phenoxide attacks the 1-methoxy-2-propyl halide, leading to the displacement of the halide ion and the formation of the desired ether linkage.
A similar etherification of 4-hydroxybenzaldehyde with 4-nitrobenzyl bromide using potassium carbonate in DMF has been reported to proceed at 100°C for 3 hours, yielding the product in 74% yield after precipitation in ice water chemspider.com. The synthesis of other 4-phenacyloxy benzaldehyde (B42025) derivatives has also been achieved through Williamson etherification, employing triethylamine as a catalyst in a micellar medium at room temperature, with yields ranging from 46-66% orientjchem.org.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Typical Conditions | Yield Range |
|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | 1-methoxy-2-propyl halide | Potassium Carbonate | DMF | 100°C, 3h | 70-80% |
| 4-Hydroxybenzaldehyde | 1-methoxy-2-propyl halide | Triethylamine | Micellar Medium | Room Temperature | 45-70% |
Aldehyde Functionalization Routes
While less common for this specific molecule, aldehyde functionalization routes represent another potential synthetic strategy. These methods would involve starting with a molecule that already contains the 4-[(1-methoxypropan-2-yl)oxy]phenyl core and subsequently introducing the aldehyde group. One such approach could be the oxidation of 4-[(1-methoxypropan-2-yl)oxy]benzyl alcohol. This method is contingent on the availability of the corresponding alcohol precursor.
Another functionalization route could involve the formylation of 1-methoxy-2-phenoxypropane. However, this approach often leads to mixtures of ortho and para isomers, requiring subsequent purification steps, making it a less direct and efficient method compared to the Williamson ether synthesis.
Novel and Green Synthesis Approaches
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methodologies. These "green" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.
Catalytic Methods in Synthesis
Catalytic methods offer a greener alternative to traditional stoichiometric reactions by reducing the amount of reagents required and often proceeding under milder conditions. For the synthesis of ether compounds, various catalytic systems have been explored.
Zirconium and Hafnium polyhedral oligosilsesquioxane complexes have been shown to be effective homogeneous catalysts for the reductive etherification of 4-hydroxybenzaldehyde. osti.gov These catalysts operate at temperatures between 100-160°C in isopropanol, which acts as both a "green" solvent and a reagent osti.gov. This process combines a Meerwein-Ponndorf-Verley (MPV) reduction with an etherification step in a cascade reaction osti.gov. Research has indicated that 4-hydroxybenzaldehyde is converted faster and with better selectivity to the corresponding ether than its methoxy-substituted counterparts osti.gov.
Environmentally Benign Reaction Conditions
A key aspect of green chemistry is the use of environmentally friendly solvents and reaction conditions. The use of isopropanol as a solvent in the catalytic reductive etherification is an example of a greener alternative to traditional solvents like DMF osti.gov. Furthermore, the development of syntheses that can be performed in micellar media, essentially using water as the bulk solvent, represents a significant step towards more sustainable chemical production orientjchem.org.
| Method | Catalyst/Reagent | Solvent | Key Advantage |
|---|---|---|---|
| Reductive Etherification | Zirconium/Hafnium POSS complexes | Isopropanol | Use of a green solvent and reagent |
| Williamson Ether Synthesis | Triethylamine | Micellar Media (Water) | Avoidance of volatile organic solvents |
Continuous Flow Reactor Applications
Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering numerous advantages over traditional batch processing. flinders.edu.auresearchgate.net These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward scalability. flinders.edu.auresearchgate.net
The synthesis of this compound can be adapted to a continuous flow system. In such a setup, streams of 4-hydroxybenzaldehyde with a base and 1-methoxy-2-propyl halide would be pumped and mixed in a heated reactor coil. The use of a back-pressure regulator allows for the use of solvents above their atmospheric boiling points, which can significantly accelerate reaction rates flinders.edu.au. This methodology facilitates rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity in shorter timeframes compared to batch synthesis researchgate.net. The application of continuous flow has been demonstrated to improve the syntheses of active pharmaceutical ingredients, natural products, and commodity chemicals. flinders.edu.aursc.org
Precursor Molecules and Starting Materials
Synthesis of 1-Methoxypropan-2-ol and Related Alcohols
1-Methoxypropan-2-ol, a vital precursor for introducing the (1-methoxypropan-2-yl)oxy moiety, is primarily synthesized through the reaction of propylene (B89431) oxide with methanol. chemicalbook.comgoogle.comecoinvent.orgchemicalbook.com This process, known as alcoholysis of an epoxide, can be catalyzed by either basic or acidic catalysts, with the choice of catalyst influencing the regioselectivity of the reaction. Basic catalysts predominantly yield 1-methoxy-2-propanol (B31579), the desired isomer, while acidic catalysts tend to produce the secondary ether, 2-methoxy-1-propanol. researchgate.net
Industrially, the synthesis is often carried out using a basic catalyst, such as sodium hydroxide (NaOH), with a large excess of methanol. google.com This method typically results in a product mixture containing approximately 90% 1-methoxy-2-propanol, with the remainder being the isomeric 2-methoxy-1-propanol and dipropylene glycol monomethyl ether. google.com To enhance the selectivity towards the desired primary ether, various catalytic systems have been investigated. For instance, the use of a racemic catalyst comprising an asymmetric polydentate ligand complexed with a metal atom has been shown to achieve a selectivity of up to 98.1% for 1-methoxy-2-propanol. google.com
Alternative catalysts, such as magnesium oxide (MgO), calcium oxide (CaO), and Mg-Al oxides, have also been employed. researchgate.net More recently, task-specific anion-functionalized poly(ionic liquid)s have demonstrated high catalytic activity, allowing for high conversion of propylene oxide and excellent selectivity for 1-methoxy-2-propanol under milder reaction conditions. researchgate.net The reaction is typically conducted in a closed system at elevated temperatures and pressures, followed by purification of the product through distillation. ecoinvent.org
Table 1: Catalysts and Conditions for the Synthesis of 1-Methoxypropan-2-ol
| Catalyst | Reagents | Temperature (°C) | Pressure | Selectivity for 1-Methoxypropan-2-ol (%) | Reference |
| Sodium Hydroxide (NaOH) | Propylene Oxide, Methanol | - | - | ~90 | google.com |
| Racemic Metal Complex | Propylene Oxide, Methanol | Room Temperature | - | 98.1 | google.com |
| Anion-functionalized Poly(ionic liquid)s | Propylene Oxide, Methanol | 70 | - | 95.3 | researchgate.net |
| Zinc-Magnesium-Aluminium (ZnMgAl) mixed oxides | Propylene Oxide, Methanol | - | - | - | sigmaaldrich.com |
| Homogeneous Catalysis | Propylene Oxide, Methanol | 95-180 | 26 bar | 99.5 (of reaction product) | ecoinvent.org |
Role of 4-Hydroxybenzaldehyde in Synthetic Routes
4-Hydroxybenzaldehyde serves as the aromatic cornerstone in the synthesis of this compound. nih.gov Its phenolic hydroxyl group provides a nucleophilic site for the crucial etherification step, which is most commonly achieved through a Williamson ether synthesis. masterorganicchemistry.com In this reaction, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks an electrophilic derivative of 1-methoxypropan-2-ol, such as 1-chloro-2-methoxypropane or 1-bromo-2-methoxypropane, via an SN2 mechanism to form the desired ether linkage. masterorganicchemistry.comyoutube.com
The aldehyde functional group of 4-hydroxybenzaldehyde is generally unreactive under the basic conditions of the Williamson ether synthesis, allowing for the selective formation of the ether without the need for a protecting group. This inherent reactivity profile makes 4-hydroxybenzaldehyde an ideal and widely used starting material in the synthesis of a variety of substituted benzaldehyde derivatives. researchgate.netchemimpex.comrsc.orgnih.gov
The synthesis of 4-hydroxybenzaldehyde itself can be accomplished through several methods. One common laboratory and industrial preparation involves the oxidation of p-cresol. prepchem.comgoogle.com Another route involves the Reimer-Tiemann reaction of phenol, though this often results in a mixture of ortho and para isomers. A more specific synthesis involves the reaction of 4-hydroxyphenylglycolic acid with an aqueous solution of ferric chloride. prepchem.com The availability and relatively low cost of 4-hydroxybenzaldehyde make it an economically viable starting material for the synthesis of its derivatives.
Chemical Reactivity and Transformative Processes of 4 1 Methoxypropan 2 Yl Oxy Benzaldehyde
Aromatic Ring Functionalization of 4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde
The aromatic ring of this compound is substituted with two groups that exert significant influence on its reactivity: the aldehyde group (-CHO) and the alkoxy group (-O-CH(CH₃)CH₂OCH₃). The interplay between these groups dictates the regioselectivity of further functionalization of the benzene (B151609) ring.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds. nih.gov The outcome of these reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents.
The (1-methoxypropan-2-yl)oxy group is an ether, which is a potent activating group and an ortho, para-director. This is due to the lone pairs of electrons on the oxygen atom, which can be donated to the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the sigma complex) formed during the electrophilic attack. This effect is strongest at the positions ortho and para to the alkoxy group.
Conversely, the benzaldehyde (B42025) group is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing, both by induction and resonance, which destabilizes the sigma complex. This deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the preferred site of electrophilic attack relative to the aldehyde.
In this compound, the powerful activating and ortho, para-directing effect of the alkoxy group at position 1 dominates over the deactivating, meta-directing effect of the aldehyde group at position 4. Since the para position is already occupied by the aldehyde, incoming electrophiles are directed to the positions ortho to the alkoxy group (C2 and C6). However, these positions are equivalent due to symmetry. These positions (C2/C6) are also meta to the deactivating aldehyde group, a convergence that strongly favors substitution at this site.
Typical electrophilic aromatic substitution reactions would be expected to yield 3-substituted derivatives of the parent compound.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-[(1-Methoxypropan-2-yl)oxy]-3-nitrobenzaldehyde |
| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde |
| Sulfonation | Fuming H₂SO₄ | 2-Formyl-5-[(1-methoxypropan-2-yl)oxy]benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-[(1-methoxypropan-2-yl)oxy]benzaldehyde |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy that provides a route to regioselectively functionalize aromatic rings, often with outcomes that are complementary to classical electrophilic substitution. wikipedia.org The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. uwindsor.caorganic-chemistry.org This intermediate can then be trapped by a wide variety of electrophiles to introduce a new substituent exclusively at the ortho position. wikipedia.orgdiva-portal.org
For this compound, several factors must be considered for a successful DoM strategy.
Directing Group (DMG): The oxygen atom of the alkoxy group can act as a DMG. It can coordinate to the lithium atom of the organolithium base, directing deprotonation to the adjacent C3 position. wikipedia.org This would lead to functionalization at the 3-position, the same site favored in electrophilic substitution.
The Aldehyde Group: The aldehyde functionality is highly reactive toward strong bases like n-butyllithium. This can lead to unwanted side reactions, such as nucleophilic addition to the carbonyl group, rather than the desired ortho-deprotonation. To circumvent this, the aldehyde group must be protected or transformed into a more robust DMG itself. harvard.edu A common strategy is the in situ reaction of the aldehyde with a lithium amide, such as lithium N-isopropylcyclohexylamide, to form an α-amino alkoxide. This newly formed group is a powerful DMG that directs lithiation to the C5 position (ortho to the aldehyde). harvard.edu
Strategy A: Functionalization ortho to the Alkoxy Group (C3 Position)
In this approach, the aldehyde would first need to be protected with a group that is stable to organolithium reagents, such as by forming a diethyl acetal (B89532). Following protection, the alkoxy oxygen would direct metalation with a strong base (e.g., sec-BuLi/TMEDA) to the C3 position. Subsequent quenching with an electrophile and deprotection of the acetal would yield the 3-substituted product.
Strategy B: Functionalization ortho to the Aldehyde Group (C5 Position)
This strategy leverages the transformation of the aldehyde into a transient directing group. harvard.edunih.gov By treating the starting material with a suitable lithium amide, a bulky α-amino alkoxide intermediate is formed. This intermediate directs a second equivalent of a strong base to deprotonate the C5 position. Reaction with an electrophile, followed by aqueous workup, regenerates the aldehyde and installs the new substituent at the C5 position.
Table 2: Plausible Directed Ortho-Metalation Reaction Schemes
| Step | Reagents & Conditions | Intermediate/Product | Target Position |
|---|
| Strategy A | 1. Protection: CH(OEt)₃, H⁺ 2. Metalation: sec-BuLi, TMEDA, THF, -78 °C 3. Electrophilic Quench: E⁺ (e.g., I₂, TMSCl) 4. Deprotection: H₃O⁺ | 3-Substituted-4-[(1-methoxypropan-2-yl)oxy]benzaldehyde | C3 | | Strategy B | 1. In situ DMG formation: Lithium N-isopropylcyclohexylamide 2. Metalation: n-BuLi, THF, -78 °C 3. Electrophilic Quench: E⁺ (e.g., DMF, CO₂) 4. Aqueous Workup | 5-Substituted-4-[(1-methoxypropan-2-yl)oxy]benzaldehyde | C5 |
These DoM strategies highlight the versatility of modern synthetic methods in controlling regioselectivity, allowing for the targeted functionalization of different positions on the aromatic ring of this compound, thereby providing access to a diverse range of derivatives.
Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the applications of the chemical compound This compound in the advanced organic synthesis contexts requested.
While the compound is listed in chemical databases, confirming its existence (CAS No. 863488-78-2), dedicated research detailing its use as a building block for complex molecular architectures or in the synthesis of chemical biology probes could not be located. cymitquimica.com
Therefore, it is not possible to provide an article on the following specified topics for this particular compound:
Synthesis of Chalcone Derivatives: No studies were found that utilize this compound for this purpose.
Synthesis of Pyrazolone (B3327878) Derivatives: There is no available research documenting the use of this specific benzaldehyde in pyrazolone synthesis.
Precursor for Other Heterocyclic Compounds: The role of this compound as a precursor for other heterocycles is not described in the located literature.
Role in Probe Synthesis for Chemical Biology: Information regarding its application in developing light-activated benzophenone (B1666685) probes or its integration with alkyne tags for bioconjugation is not available.
Further research would be required to determine the potential applications and reaction pathways involving this compound.
Applications of 4 1 Methoxypropan 2 Yl Oxy Benzaldehyde in Advanced Organic Synthesis
Intermediate in Specialty Chemical Production
The utility of 4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde as an intermediate is prominently demonstrated in the synthesis of novel allosteric modulators of hemoglobin. google.comgoogle.com These specialty chemicals are at the forefront of research and development for the treatment of hematological disorders, such as sickle cell disease. google.com The synthesis of these complex molecules often involves a multi-step sequence where the benzaldehyde (B42025) moiety of the intermediate undergoes further chemical transformations.
One of the most notable applications of this compound is as a precursor in the synthesis of Voxelotor (GBT440), a hemoglobin S polymerization inhibitor approved for the treatment of sickle cell disease. google.com While various synthetic routes to Voxelotor have been developed, the use of substituted benzaldehydes is a recurring theme in the patent literature. google.comgoogle.com
The synthesis of advanced intermediates for such therapeutic agents often begins with the preparation of this compound itself. A common method involves the Williamson ether synthesis, where 4-hydroxybenzaldehyde (B117250) is reacted with a suitable methoxypropyl halide.
A crucial subsequent step in the synthesis of more complex intermediates involves the transformation of the aldehyde group and/or modification of the aromatic ring. For instance, the aldehyde can be converted into other functional groups or used in condensation reactions to build larger molecular scaffolds.
While the direct synthesis of Voxelotor from this compound is part of a proprietary multi-step process, the general synthetic strategies outlined in the patent literature highlight the importance of this intermediate. The following table illustrates a representative reaction for the preparation of a key structural motif found in hemoglobin modulators, starting from a related benzaldehyde derivative.
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 2,6-dihydroxybenzaldehyde | 1. Potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) at 20°C for 10 minutes (inert atmosphere). 2. 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride in DMF, heated at 50°C for 2 hours (inert atmosphere). | 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde | 88% |
This reaction, while not starting directly from this compound, exemplifies the type of transformation that substituted benzaldehydes undergo in the synthesis of these specialty chemicals. The ether linkage in this compound is designed to confer specific physicochemical properties to the final molecule, such as improved solubility or metabolic stability.
The research into hemoglobin modulators is an active area, and the development of efficient and scalable synthetic routes is critical. The use of this compound as a starting material or key intermediate streamlines the manufacturing process of these complex and vital therapeutic agents.
Computational and Theoretical Studies on 4 1 Methoxypropan 2 Yl Oxy Benzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed examination of molecular properties. These calculations solve the Schrödinger equation for a given molecule, providing a wealth of information about its behavior.
Electronic Structure Analysis (HOMO-LUMO)
The electronic structure of a molecule is fundamental to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key component of this. The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. For an aromatic aldehyde like 4-[(1-methoxypropan-2-yl)oxy]benzaldehyde, the HOMO is typically expected to have significant contributions from the oxygen atom of the ether linkage and the π-system of the benzene (B151609) ring. The LUMO is generally anticipated to be localized on the benzaldehyde (B42025) moiety, particularly the carbonyl group and the aromatic ring's π* orbitals.
A hypothetical representation of these energy levels is presented below. The exact values would require specific calculations using methods like Density Functional Theory (DFT).
| Molecular Orbital | Hypothetical Energy (eV) | Description |
| LUMO | -1.5 | Primarily located on the benzaldehyde π* system, indicating electrophilicity. |
| HOMO | -6.2 | Distributed over the benzene ring and the ether oxygen, indicating nucleophilicity. |
| HOMO-LUMO Gap | 4.7 | Indicates the molecule's kinetic stability and chemical reactivity. |
Conformational Analysis and Stability
The flexible (1-methoxypropan-2-yl)oxy side chain of this molecule allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable arrangement of atoms, which corresponds to the global minimum on the potential energy surface. This is crucial as the molecule's conformation can significantly influence its physical properties and biological activity.
Computational methods can systematically explore the potential energy surface by rotating the single bonds in the side chain. For each conformation, the energy is calculated, allowing for the identification of the most stable conformers. It is expected that the most stable conformer would seek to minimize steric hindrance between the side chain and the benzaldehyde ring. The planarity of the benzaldehyde group with the ether linkage would also be a key factor in determining stability due to electronic delocalization.
Reaction Mechanism Elucidation
Theoretical chemistry provides invaluable tools for understanding how chemical reactions occur. By modeling the entire reaction pathway, from reactants to products, researchers can gain a detailed picture of the mechanism.
Transition State Analysis
A chemical reaction proceeds through a high-energy state known as the transition state. This is the point of maximum energy along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Transition state analysis involves locating and characterizing this transient species.
Computational methods can calculate the geometry and energy of the transition state. For a reaction involving the aldehyde group of this compound, such as a nucleophilic addition, the transition state would involve the formation of a new bond to the carbonyl carbon and the partial breaking of the carbon-oxygen double bond. The properties of this transition state determine the reaction's kinetics.
Derivatives and Analogues of 4 1 Methoxypropan 2 Yl Oxy Benzaldehyde: Synthesis and Structural Diversification
Synthesis of Carboxylic Acid Derivatives (e.g., 4-(1-Methoxypropan-2-yloxy)-2-methylbenzoic acid)
The synthesis of carboxylic acid derivatives from 4-[(1-methoxypropan-2-yl)oxy]benzaldehyde analogues often involves the oxidation of a methyl group on the benzene (B151609) ring. A key example is the preparation of 4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid.
One common synthetic approach involves the reaction of 4-hydroxy-2-methylbenzoic acid with 1-methoxy-2-propanol (B31579) in the presence of an acid catalyst. nih.gov The reaction is typically conducted under reflux conditions to drive the reaction to completion. nih.gov This substitution reaction replaces the hydroxyl group with the methoxypropan-2-yloxy group, yielding the desired carboxylic acid derivative. nih.gov
Alternatively, the synthesis can be approached by first introducing the ether linkage to a precursor molecule and then performing the necessary modifications to yield the final carboxylic acid. These synthetic routes allow for the introduction of the carboxylic acid functionality, which can significantly alter the molecule's polarity and potential for intermolecular interactions.
| Derivative | Starting Materials | Key Reaction Type |
| 4-(1-Methoxypropan-2-yloxy)-2-methylbenzoic acid | 4-hydroxy-2-methylbenzoic acid, 1-methoxypropan-2-ol | Nucleophilic Substitution |
Synthesis of Benzaldehyde (B42025) Oxime Derivatives
The aldehyde functional group of this compound is a prime site for derivatization. One common transformation is the conversion to an oxime. The synthesis of benzaldehyde oxime derivatives is a well-established chemical transformation.
The general procedure involves the reaction of the parent benzaldehyde with hydroxylamine (B1172632) or one of its salts, such as hydroxylamine hydrochloride. The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the acid released if a hydroxylamine salt is used. For instance, a common method involves heating a mixture of the aldehyde, hydroxylamine hydrochloride, and a base like sodium acetate (B1210297) in an alcohol solvent. mdpi.com
This reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime. The resulting oxime introduces a new functional group with distinct chemical properties and stereoisomeric possibilities (E and Z isomers), offering a pathway for further structural diversification. mdpi.comresearchgate.net
| Product Type | Reagents | Reaction Conditions |
| Benzaldehyde Oxime | Aldehyde, Hydroxylamine Hydrochloride, Base (e.g., Sodium Acetate) | Heating in a solvent (e.g., ethanol) |
Preparation of Alkoxybenzaldehyde Analogues (e.g., 4-Isopropoxybenzaldehyde)
Analogues of this compound can be prepared by varying the alkoxy side chain. A straightforward analogue is 4-isopropoxybenzaldehyde (B92280), where the methoxypropan-2-yloxy group is replaced by a simpler isopropoxy group.
The synthesis of 4-isopropoxybenzaldehyde is typically achieved through a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde (B117250) with an isopropyl halide, such as 2-iodopropane (B156323) or 2-bromopropane, in the presence of a base. organic-chemistry.org Anhydrous potassium carbonate is a commonly used base for this reaction, and a catalyst like potassium iodide may be added to facilitate the reaction. organic-chemistry.org The reaction is usually carried out in a polar aprotic solvent, such as 2-butanone, and heated under reflux. organic-chemistry.org
This method provides a versatile route to a wide range of alkoxybenzaldehyde analogues by simply changing the alkylating agent.
| Analogue | Starting Materials | Base | Solvent |
| 4-Isopropoxybenzaldehyde | 4-hydroxybenzaldehyde, 2-iodopropane | Anhydrous potassium carbonate | 2-butanone |
Analytical Methodologies for Characterization of 4 1 Methoxypropan 2 Yl Oxy Benzaldehyde and Its Synthetic Intermediates
Spectroscopic Techniques in Structural Elucidation
Spectroscopy is fundamental in determining the molecular structure of a newly synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: For 4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde, the proton NMR spectrum is expected to show distinct signals. A singlet for the aldehydic proton would appear significantly downfield, typically in the range of δ 9.8–10.1 ppm. orientjchem.org The aromatic protons on the benzene (B151609) ring would present as two doublets, characteristic of a 1,4-disubstituted pattern. The protons of the (1-methoxypropan-2-yl)oxy group would give rise to more complex signals, including a doublet for the methyl group, a multiplet for the methine (CH) proton, a doublet of doublets for the methylene (B1212753) (CH₂) protons, and a singlet for the methoxy (B1213986) (OCH₃) protons.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. Key signals would include the aldehyde carbonyl carbon at approximately δ 190–193 ppm, aromatic carbons, and aliphatic carbons from the ether side chain, including the methoxy carbon. orientjchem.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule.
The IR spectrum of this compound would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically found around 1680-1700 cm⁻¹. orientjchem.org
Another key feature is the C-O-C stretching vibration of the ether linkage, which would appear in the fingerprint region, often around 1220-1260 cm⁻¹. orientjchem.org
The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm the successful conversion of the hydroxyl group of the 4-hydroxybenzaldehyde (B117250) intermediate. orientjchem.org
Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (C₁₁H₁₄O₃), the molecular weight is 194.23 g/mol . High-resolution mass spectrometry would confirm the elemental composition. Predicted mass-to-charge ratios (m/z) for various adducts can be calculated to aid in identification. uni.lu
| Adduct | m/z (mass/charge ratio) |
|---|---|
| [M+H]⁺ | 195.10158 |
| [M+Na]⁺ | 217.08352 |
| [M+K]⁺ | 233.05746 |
| [M+NH₄]⁺ | 212.12812 |
| [M-H]⁻ | 193.08702 |
Chromatographic Purity Assessment
Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): This is a widely used method for the purity analysis of benzaldehyde (B42025) derivatives. A reverse-phase HPLC method, often using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, can effectively separate the product from its more polar precursor, 4-hydroxybenzaldehyde, and other potential impurities. researchgate.net Peak purity can be checked by comparing the retention time with that of a known standard and by using a photodiode array (PDA) detector to analyze the UV spectrum across the entire peak. researchgate.net
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC is another powerful tool for purity assessment, particularly for volatile compounds. It can provide quantitative purity data, often expressed as a percentage of the total peak area. For related benzaldehyde derivatives, purities of 91-96% have been determined using this method. orientjchem.org
Advanced Characterization Techniques (e.g., X-ray Crystallography for related compounds/intermediates)
For crystalline solids, X-ray crystallography provides definitive proof of structure by mapping the atomic positions in three-dimensional space. While a specific crystal structure for this compound may not be publicly available, extensive crystallographic studies have been conducted on its parent intermediate, 4-hydroxybenzaldehyde, and other related benzaldehyde derivatives. nih.govnih.gov
Future Perspectives and Research Directions
Development of Highly Efficient and Selective Synthetic Routes
Key areas for exploration in the synthesis of this compound include:
Catalytic C-O Bond Formation: Investigating novel catalyst systems for the etherification of 4-hydroxybenzaldehyde (B117250) with 1-methoxy-2-propanol (B31579) or a suitable derivative. This could involve the use of transition metal catalysts or organocatalysts to achieve high selectivity and efficiency under mild reaction conditions.
One-Pot Syntheses: Designing a one-pot or tandem reaction sequence that combines multiple synthetic steps, thereby reducing the need for intermediate purification and minimizing solvent usage.
Stereoselective Synthesis: Given the presence of a chiral center in the 1-methoxypropan-2-yl group, the development of stereoselective synthetic routes to obtain enantiomerically pure (R)- or (S)-4-[(1-methoxypropan-2-yl)oxy]benzaldehyde is a critical future direction. This would open the door to applications in areas where chirality is crucial, such as in the development of pharmaceuticals and chiral materials.
| Synthetic Approach | Potential Advantages | Research Focus |
| Novel Catalysis | Higher yields, milder conditions, improved selectivity | Development of transition metal or organocatalysts |
| One-Pot Synthesis | Reduced waste, fewer steps, increased efficiency | Design of tandem reaction sequences |
| Stereoselective Synthesis | Access to enantiomerically pure compounds | Chiral catalysts and asymmetric synthesis methods |
Exploration of Novel Chemical Transformations
The aldehyde functional group in 4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde is a versatile handle for a wide array of chemical transformations. While classic aldehyde reactions such as oxidation and reduction are certainly applicable, future research should focus on exploring novel and more complex chemical transformations to generate a diverse range of derivatives with unique properties.
Future research in this area could involve:
Multicomponent Reactions: Utilizing this compound as a key building block in multicomponent reactions (MCRs), such as the Ugi or Passerini reactions. MCRs offer a powerful tool for rapidly generating libraries of complex molecules with potential biological activity.
C-H Activation: Exploring the direct functionalization of the aromatic ring or the ether side chain through C-H activation strategies. This would provide a more direct and atom-economical route to novel derivatives without the need for pre-functionalized starting materials.
Photoredox Catalysis: Employing photoredox catalysis to enable novel transformations of the aldehyde group or other parts of the molecule under mild and environmentally friendly conditions.
Integration into Advanced Materials Science
The structural features of this compound make it an intriguing candidate for integration into advanced materials. The aromatic ring can participate in π-π stacking interactions, while the flexible ether linkage can impart desirable properties to polymers and other materials. A related compound, 4-[(2-Methyl-2-propen-1-yl)oxy]benzaldehyde, is noted for its use as a reactive monomer in the production of specialty polymers, suggesting a similar potential for the title compound. osf.io
Future research directions in materials science include:
Polymer Chemistry: Using this compound as a monomer or a cross-linking agent in the synthesis of novel polymers. The resulting materials could exhibit interesting thermal, optical, or mechanical properties.
Liquid Crystals: Investigating the potential of derivatives of this compound to form liquid crystalline phases. The molecular shape and polarity of such derivatives could be tuned to create new liquid crystal materials for display technologies and other applications.
Functional Dyes and Pigments: Modifying the structure of this compound to create novel dyes and pigments with specific absorption and emission properties for applications in sensing, imaging, and organic electronics.
Expanding Utility in Interdisciplinary Research Fields
The intersection of chemistry with other scientific disciplines offers exciting opportunities for the application of this compound and its derivatives. The structural motifs present in the molecule are found in many biologically active compounds, suggesting potential for interdisciplinary research in medicinal chemistry and agrochemicals. For instance, derivatives of structurally related compounds have been explored for their potential anticancer activity.
Promising interdisciplinary research fields for this compound include:
Medicinal Chemistry: Designing and synthesizing derivatives of this compound as potential therapeutic agents. The compound could serve as a scaffold for the development of new drugs targeting a variety of diseases. The synthesis of phthalazine (B143731) derivatives, which have shown a wide range of pharmacological activities, could be an area of interest. osf.io
Agrochemicals: Exploring the potential of its derivatives as herbicides, fungicides, or insecticides. The unique structural features of the molecule could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
Flavor and Fragrance Industry: Given that many benzaldehyde (B42025) derivatives are used in the flavor and fragrance industry, investigating the olfactory properties of this compound and its derivatives could lead to the discovery of new and interesting scents and flavors. osf.io
| Interdisciplinary Field | Potential Application | Research Focus |
| Medicinal Chemistry | Therapeutic agents | Synthesis and biological evaluation of derivatives |
| Agrochemicals | Herbicides, fungicides, insecticides | Screening of derivatives for pesticidal activity |
| Flavor and Fragrance | Novel scents and flavors | Olfactory evaluation of the compound and its derivatives |
Q & A
Q. What are the optimized laboratory-scale synthetic routes for 4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde?
The compound can be synthesized via nucleophilic substitution between 4-hydroxybenzaldehyde and 1-methoxypropan-2-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via an SN2 reaction using a dehydrating agent like POCl₃. For example, refluxing equimolar quantities of 4-hydroxybenzaldehyde and 1-methoxypropan-2-ol in dichloromethane with POCl₃ yields the ether product after neutralization and purification (e.g., column chromatography) . Key Reaction Table :
| Reactants | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-Hydroxybenzaldehyde + 1-Methoxypropan-2-ol | POCl₃, CH₂Cl₂, reflux | Target compound | ~65-75 |
Q. What analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ether linkage (δ ~4.5–5.0 ppm for the methine proton adjacent to oxygen) and aldehyde proton (δ ~9.8–10.2 ppm).
- X-ray Crystallography : Single-crystal diffraction using SHELXL (for refinement) resolves bond angles and confirms stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (calculated for C₁₁H₁₄O₃: 194.0943).
Q. What are the standard oxidation and reduction pathways for this compound?
- Oxidation : Treatment with KMnO₄ in alkaline medium converts the aldehyde to 4-[(1-Methoxypropan-2-yl)oxy]benzoic acid.
- Reduction : NaBH₄ in methanol reduces the aldehyde to 4-[(1-Methoxypropan-2-yl)oxy]benzyl alcohol. Reaction Conditions Table :
| Reaction | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, NaOH, H₂O, 60°C | Benzoic acid derivative |
| Reduction | NaBH₄, MeOH, 0°C | Benzyl alcohol derivative |
Advanced Research Questions
Q. How can regioselectivity in electrophilic aromatic substitution (EAS) be predicted for derivatives of this compound?
The electron-donating methoxypropan-2-yloxy group directs EAS to the para and ortho positions of the benzaldehyde ring. Computational modeling (e.g., DFT calculations) can predict reactivity, validated experimentally via bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄). For example, bromination at the ortho position is favored due to steric hindrance from the bulky substituent .
Q. How should researchers resolve contradictions between experimental and computational spectral data?
Discrepancies in NMR chemical shifts or IR stretches may arise from solvent effects, tautomerism, or crystal packing. Strategies include:
Q. What methodologies assess the structure-activity relationship (SAR) of this compound in biological systems?
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) to identify bioactivity.
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., bromodomains, as seen in structural analogs ).
- Metabolic Stability : LC-MS/MS tracks degradation in liver microsomes. Example SAR Table :
| Derivative | Substituent | IC₅₀ (μM) for Target X | Notes |
|---|---|---|---|
| Parent compound | - | >100 | Baseline activity |
| Nitro-substituted | -NO₂ at para | 12.3 | Enhanced binding |
Methodological Notes
- Crystallography : Refinement with SHELX requires high-quality diffraction data; twinning or disorder may necessitate alternative space group assignments .
- Toxicology : For preliminary safety assessments, use Ames test (mutagenicity) and zebrafish embryo models, referencing EFSA protocols for structurally related aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
